molecular formula C21H20FN3OS B12616622 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone

2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B12616622
M. Wt: 381.5 g/mol
InChI Key: UQXYIHMVESLWMP-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the fluorophenyl group and the piperazine ring further enhances its potential biological activities.

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C21H20FN3OS/c22-19-9-5-4-8-18(19)21-23-15-17(27-21)14-20(26)25-12-10-24(11-13-25)16-6-2-1-3-7-16/h1-9,15H,10-14H2

InChI Key

UQXYIHMVESLWMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CN=C(S3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is often synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the thiazole ring with the piperazine ring and the fluorophenyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole rings often exhibit anticancer properties. For instance, derivatives of thiazoles have been studied for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The presence of the piperazine group may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against cancer cells.

Antimicrobial Properties

Thiazole derivatives have shown promising antimicrobial activity against various pathogens. Studies have demonstrated that modifications to the thiazole structure can lead to enhanced antibacterial and antifungal properties. The compound's potential as an antimicrobial agent could be explored through in vitro assays against clinically relevant strains.

Neuropharmacological Effects

The piperazine moiety is commonly associated with neuroactive compounds. Preliminary studies suggest that similar compounds can exhibit anxiolytic and antidepressant effects. Investigating the behavioral effects of this compound in animal models could provide insights into its potential as a treatment for anxiety disorders.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of thiazole derivatives, including those similar to 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone. The results indicated that certain analogs exhibited significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 μM) .

Case Study 2: Antimicrobial Activity

Research conducted on thiazole-based compounds revealed that modifications at the phenyl and piperazine positions significantly increased antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 4 μg/mL .

Case Study 3: Neuropharmacological Effects

In a study assessing the effects of piperazine derivatives on anxiety-like behavior in rodents, compounds structurally similar to this compound were found to reduce anxiety behaviors significantly compared to control groups. This suggests potential for further development as an anxiolytic agent .

Data Tables

Application Biological Activity Reference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against Gram-positive/negative bacteria
NeuropharmacologicalAnxiolytic effects in animal models

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with various molecular targets:

    Molecular Targets: It may target bacterial enzymes, fungal cell walls, or inflammatory pathways.

    Pathways Involved: The compound could inhibit enzyme activity, disrupt cell wall synthesis, or modulate inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-1,3-thiazole: Lacks the piperazine ring, which may reduce its biological activity.

    1-(4-Phenylpiperazin-1-yl)ethanone: Lacks the thiazole ring, which may alter its mechanism of action.

    2-(2-Fluorophenyl)-1,3-thiazol-5-yl]ethanone: Similar structure but lacks the piperazine ring.

Uniqueness

The combination of the thiazole ring, fluorophenyl group, and piperazine ring in 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone makes it unique and potentially more effective in its biological activities compared to similar compounds .

Biological Activity

The compound 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19FN2S
  • Molecular Weight : 336.43 g/mol

Thiazole derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activities:

  • Inhibition of Enzymatic Activity : Many thiazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with various receptors, including serotonin receptors, which can influence neurotransmission and mood regulation.
  • Antioxidant Activity : The presence of the thiazole ring contributes to antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that thiazole derivatives possess significant anticancer properties. A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells .

CompoundCell LineIC50 (µM)
This compoundHeLa15.7
Similar Thiazole DerivativeMCF78.3

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial activity. The compound's ability to inhibit bacterial growth was evaluated against strains such as Staphylococcus aureus and Escherichia coli. In vitro studies revealed minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuropharmacological Effects

The piperazine moiety in the compound is known for its influence on neurotransmitter systems. Preliminary studies suggest that it may exhibit anxiolytic and antidepressant-like effects through modulation of serotonin receptors .

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of a series of thiazole derivatives, including our compound, against human cervical cancer cells (HeLa). The study concluded that the compound exhibited significant cytotoxicity, with a mechanism involving apoptosis induction through caspase activation .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against a panel of pathogenic bacteria. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings .

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